1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 878692-92-3
Cat. No.: VC4202371
Molecular Formula: C25H29N3O2
Molecular Weight: 403.526
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878692-92-3 |
|---|---|
| Molecular Formula | C25H29N3O2 |
| Molecular Weight | 403.526 |
| IUPAC Name | 4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-22-8-5-6-9-23(22)28(25)13-7-14-30-21-11-10-18(2)19(3)15-21/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3 |
| Standard InChI Key | WDLWYFSNEMKGCM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is a polycyclic molecule with the systematic IUPAC name 4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one. Its molecular formula is C₂₅H₂₉N₃O₂, corresponding to a molecular weight of 403.526 g/mol. The structure integrates three key moieties:
-
A pyrrolidin-2-one core with an allyl substituent at the N1 position.
-
A benzimidazole ring linked to the pyrrolidinone at the C4 position.
-
A 3-(3,4-dimethylphenoxy)propyl chain attached to the benzimidazole’s N1 atom .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 878692-92-3 | |
| Molecular Formula | C₂₅H₂₉N₃O₂ | |
| Molecular Weight | 403.526 g/mol | |
| IUPAC Name | 4-[1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
| SMILES Notation | CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Stereochemical Considerations
The compound lacks defined stereocenters, as confirmed by its symmetric substituents and planar benzimidazole system . Computational models (e.g., PubChem’s 3D conformer) suggest minimal steric hindrance between the allyl group and phenoxypropyl chain, favoring a low-energy conformation .
Synthesis and Manufacturing
General Synthetic Strategy
Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamines and carbonyl-containing compounds . For this compound, a multi-step approach is hypothesized:
-
Formation of Benzimidazole Core:
-
Alkylation of Benzimidazole:
-
Introduce the 3-(3,4-dimethylphenoxy)propyl chain via nucleophilic substitution using 1-chloro-3-(3,4-dimethylphenoxy)propane.
-
-
Pyrrolidinone Functionalization:
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | HCl, reflux, 12h | Use Dean-Stark trap for water removal |
| 2 | K₂CO₃, DMF, 80°C | Microwave-assisted synthesis |
| 3 | Pd(OAc)₂, XPhos, K₃PO₄, dioxane | Catalytic system optimization |
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:
-
¹H/¹³C NMR: Peaks for allyl protons (δ 5.1–5.9 ppm), pyrrolidinone carbonyl (δ 172–175 ppm) .
-
HRMS: Molecular ion peak at m/z 403.526.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational models predict:
-
Aqueous Solubility: <0.1 mg/mL at 25°C (estimated via QSPR) .
The compound is stable under ambient conditions but may degrade under strong acidic/basic environments due to benzimidazole ring protonation/deprotonation.
Spectroscopic Profiles
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume